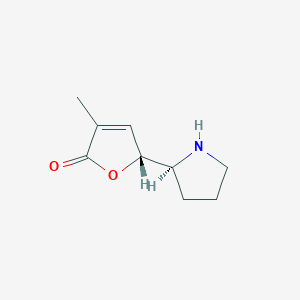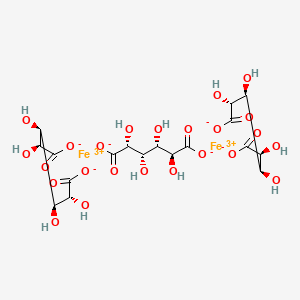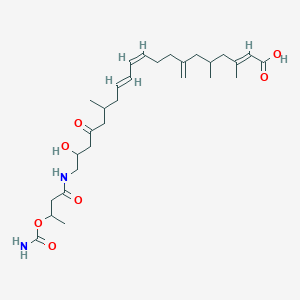
Kalimantacin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalimantacin C is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, a monocarboxylic acid and a monocarboxylic acid amide.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Biological Activities
Kalimantacin C, along with Kalimantacin A and B, is identified as a novel antibiotic produced by Alcaligenes sp. YL-02632S. These antibiotics have shown promising results in inhibiting the growth of various strains of Staphylococcus aureus, including multiple-drug-resistant strains, making them significant in the fight against antibiotic resistance (Tokunaga et al., 1996). Another study also emphasizes the antibacterial properties of Kalimantacin C, highlighting its role in the development of new antimicrobial agents (Kamigiri et al., 1996).
Synthesis and Structural Analysis
The total synthesis of Kalimantacin A, which is structurally related to Kalimantacin C, has been achieved. This synthesis unlocks routes for further studies on Kalimantacin C and its analogues, facilitating structure-activity relationship studies and clinical evaluations (Davies et al., 2020).
Biosynthetic Pathways
A systematic analysis of the Kalimantacin biosynthetic assembly line has been conducted, providing insights into the substrate specificity and potential for engineering strains to produce Kalimantacin analogues, including Kalimantacin C (Uytterhoeven et al., 2015). Another study focused on the control of beta-branching in Kalimantacin biosynthesis, which is pivotal for understanding the intricate production mechanisms of Kalimantacin C (Walker et al., 2019).
Interaction and Resistance Mechanisms
Research on the Kalimantacin biosynthesis gene cluster has revealed protein-protein interactions in the entire assembly line, which is crucial for understanding the biosynthesis and potential resistance mechanisms of Kalimantacin C (Uytterhoeven et al., 2016). The mode of action of Kalimantacin antibiotics, including Kalimantacin C, as FabI inhibitors in Staphylococcus aureus has been elucidated, offering valuable insights into their antibacterial mechanism and resistance (Fage et al., 2020).
Clinical Potential
The identification of FabI as the antibacterial target in the kalimantacin/batumin biosynthesis operon, which includes Kalimantacin C, is significant for assessing the clinical potential of these antibiotics against Staphylococcus aureus (Mattheus et al., 2010).
Eigenschaften
Produktname |
Kalimantacin C |
|---|---|
Molekularformel |
C29H46N2O7 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(2E,10Z,12E)-20-(3-carbamoyloxybutanoylamino)-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C29H46N2O7/c1-20(13-22(3)14-23(4)16-28(35)36)11-9-7-6-8-10-12-21(2)15-25(32)18-26(33)19-31-27(34)17-24(5)38-29(30)37/h6-8,10,16,21-22,24,26,33H,1,9,11-15,17-19H2,2-5H3,(H2,30,37)(H,31,34)(H,35,36)/b7-6-,10-8+,23-16+ |
InChI-Schlüssel |
VWVAAKIWHSCMIW-YHKKGOIFSA-N |
Isomerische SMILES |
CC(C/C=C/C=C\CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |
Kanonische SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)CC(C)OC(=O)N)O |
Synonyme |
kalimantacin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



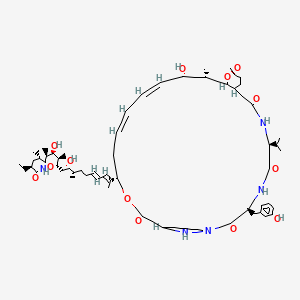
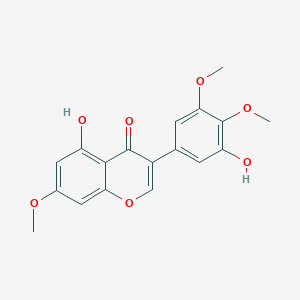
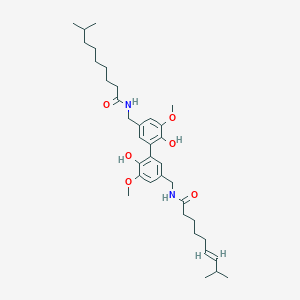
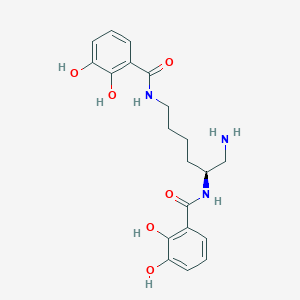
![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)

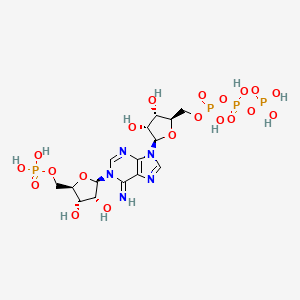
![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)
